1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18N2O2HCl It is a derivative of piperidine and pyrrolidinone, which are both important structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride typically involves the reaction of piperidine with pyrrolidinone under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidinone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also help in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrrolidinone moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as alkyl halides or amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-piperidin-4-yl-pyrrolidin-2-one: Similar structure but lacks the dihydrochloride component.
4-(1-Pyrrolidinyl)piperidine: Another related compound with similar chemical properties.
Uniqueness
1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride is unique due to its specific combination of piperidine and pyrrolidinone moieties, which confer distinct chemical and biological properties. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
2648941-33-5 |
---|---|
Molecular Formula |
C10H20Cl2N2O |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |
InChI Key |
MVUHKBXKIMBEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.